3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(4-methylcyclohexyl)propanamide
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Description
3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(4-methylcyclohexyl)propanamide, also known as DMXAA, is a small molecule that has been extensively studied for its potential use in cancer treatment. It was first discovered in the late 1990s and has since undergone numerous studies to determine its mechanism of action and potential applications.
Scientific Research Applications
Antiviral Activity
Quinazolin-4-ylamino methylphosphonates, synthesized via microwave irradiation and derived from quinazolinones, have demonstrated weak to good anti-Tobacco mosaic virus (TMV) activity. This indicates the potential of quinazolinone derivatives in the field of antiviral research (Luo et al., 2012).
Antitumor Activity
Novel 3-benzyl-substituted-4(3H)-quinazolinones, including compounds structurally related to 3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(4-methylcyclohexyl)propanamide, have shown significant in vitro antitumor activity. Their mechanism involves inhibition of various cancer cell lines, suggesting the therapeutic potential of quinazolinone derivatives in cancer treatment (Al-Suwaidan et al., 2016).
Corrosion Inhibition
Quinazoline derivatives have been evaluated for their corrosion inhibition ability on mild steel in acidic medium. Studies show that these compounds can form protective layers on metal surfaces, thus highlighting their application in the field of material science and corrosion inhibition (Kumar et al., 2020).
Anticonvulsant Activity
Certain quinazolin-4-one derivatives have been synthesized and evaluated for anticonvulsant activity. These compounds displayed significant anticonvulsant effects at low doses, pointing to their potential use in the treatment of convulsive disorders (El-Helby & Wahab, 2003).
Antimicrobial Activity
Quinazolinone peptide derivatives have been synthesized and assessed for their antimicrobial potential. These compounds showed moderate to significant activity against various strains of bacteria, suggesting their use as novel antimicrobial agents (Kapoor et al., 2017).
Chemokine Antagonism
Derivatives of quinazolin-4(3H)-ones, like BMS-813160, have been explored as dual CCR2/CCR5 antagonists, indicating their potential therapeutic application in treating conditions related to chemokine receptor activity (Norman, 2011).
properties
IUPAC Name |
3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(4-methylcyclohexyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-12-6-8-13(9-7-12)19-16(22)10-11-21-17(23)14-4-2-3-5-15(14)20-18(21)24/h2-5,12-13H,6-11H2,1H3,(H,19,22)(H,20,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFEFPPCLUKGDRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)CCN2C(=O)C3=CC=CC=C3NC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(4-methylcyclohexyl)propanamide |
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